1-Benzyl-5-methyl-1H-indazol-3-OL 1-Benzyl-5-methyl-1H-indazol-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958589
InChI: InChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(18)16-17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol

1-Benzyl-5-methyl-1H-indazol-3-OL

CAS No.:

Cat. No.: VC17958589

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-5-methyl-1H-indazol-3-OL -

Specification

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
IUPAC Name 1-benzyl-5-methyl-2H-indazol-3-one
Standard InChI InChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(18)16-17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
Standard InChI Key JXZGYYGPFMSMGJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(NC2=O)CC3=CC=CC=C3

Introduction

Structural and Molecular Features

The molecular formula of 1-benzyl-5-methyl-1H-indazol-3-ol is C₁₅H₁₄N₂O, derived from the indazole backbone (C₇H₅N₂) with substitutions at the 1-, 3-, and 5-positions. Key structural attributes include:

  • Benzyl group at N1: Introduces aromatic bulk, potentially enhancing lipophilicity and influencing receptor binding interactions .

  • Methyl group at C5: Modifies electronic distribution within the indazole ring, potentially stabilizing tautomeric forms or altering metabolic stability .

  • Hydroxyl group at C3: Facilitates hydrogen bonding, a critical feature for pharmacological activity in anti-inflammatory agents .

Comparative analysis with the structurally similar 1-benzyl-1H-indazol-3-ol (C₁₄H₁₂N₂O, CAS 2215-63-6) reveals that the addition of a methyl group at C5 increases molecular weight by 14 g/mol and may slightly elevate melting points, as observed in analogous compounds . For instance, 1-benzyl-1H-indazol-3-ol exhibits a melting point of 166–170°C , whereas methyl-substituted variants like 1-(3-trifluoromethylphenyl)-1H-indazol-3-ol melt at 224–226°C , suggesting that alkylation impacts crystallinity.

Synthetic Routes and Methodological Considerations

Core Synthesis via Williamson Ether and Azide Cyclization

The synthesis of 1-benzylindazol-3-ol derivatives typically follows a multi-step protocol, as outlined in the patent US3712903A :

  • Etherification: Reaction of 1-benzyl-1H-indazol-3-ol with a haloalkyl cyanide (e.g., chloroacetonitrile) under Williamson conditions, forming a [1-benzyl-1H-indazol-3-yloxy]acetonitrile intermediate.

  • Cyano-to-Tetrazole Conversion: Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) catalyzed by LiCl and NH₄Cl, cyclizing the nitrile group into a tetrazole ring .

For 5-methyl substitution, the starting indazolone precursor must already incorporate the methyl group at C5. This could involve:

  • Directed C-H Functionalization: Rh(III)-catalyzed C-H activation, as demonstrated in the synthesis of succinimide-linked indazol-3-ols . For example, deuterium exchange experiments confirm reversible C-H bond cleavage at the ortho-position of aryl groups, a strategy adaptable for introducing methyl groups .

  • Grignard Reagent Alkylation: Substituted benzyl halides (e.g., 3-methylbenzyl bromide) could be reacted with indazolone intermediates to install the benzyl and methyl groups simultaneously .

Analytical Characterization

Key characterization data for analogous compounds include:

Property1-Benzyl-1H-indazol-3-ol 1-(3-Trifluoromethylphenyl)-1H-indazol-3-ol
Molecular FormulaC₁₄H₁₂N₂OC₁₄H₁₀F₃N₂O
Melting Point (°C)166–170224–226
Purity (GC)>98%N/A
NMR ConfirmationConfirmedConfirmed

For 1-benzyl-5-methyl-1H-indazol-3-ol, expected deviations include upfield shifts in ¹H NMR for the C5 methyl group (δ ~2.3 ppm) and downfield shifts for the C3 hydroxyl proton (δ ~10.2 ppm) .

Pharmacological and Anti-Inflammatory Activity

While direct studies on 1-benzyl-5-methyl-1H-indazol-3-ol are absent, structurally related indazol-3-ol derivatives exhibit notable anti-inflammatory effects. For example:

  • Carrageenin-Induced Edema Test: 1-(3-Trifluoromethylphenyl)-1H-indazol-3-yloxymethyl tetrazole demonstrated significant edema reduction (40–60% at 10 mg/kg) in rodent models .

  • Mechanistic Insights: The hydroxyl group at C3 likely interacts with cyclooxygenase (COX) or phospholipase A2 (PLA2) enzymes, inhibiting prostaglandin synthesis . Methyl substitution at C5 may enhance metabolic stability, prolonging therapeutic effects .

Applications and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring exclusive methylation at C5 requires careful control of reaction conditions, such as using sterically hindered bases .

  • Scalability: Multi-step syntheses involving azide cyclization necessitate safety protocols due to NaN₃ toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator